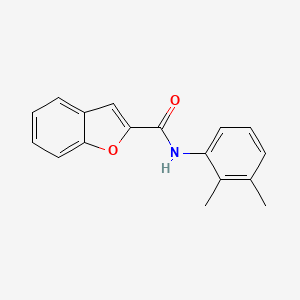

N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

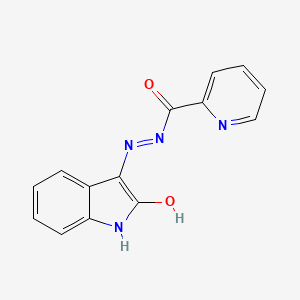

“N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide” is an organic compound that likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amide group), and a 2,3-dimethylphenyl group (a phenyl group with methyl groups at the 2nd and 3rd positions) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a carboxamide group, and a 2,3-dimethylphenyl group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar in structure to N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide, has been identified as part of a group of benzamides with herbicidal activity against annual and perennial grasses. This research suggests potential agricultural utility for forage legumes, certain turf grasses, and cultivated crops, highlighting the agricultural application of related compounds K. Viste, A. J. Cirovetti, B. Horrom (1970).

Photoreleasable Protecting Group for Carboxylic Acids

The 2,5-dimethylphenacyl chromophore, related to the compound , serves as a new photoremovable protecting group for carboxylic acids. This finding suggests that related benzofuran compounds might have applications in the field of photochemistry, where they could be used to protect and deprotect carboxylic acids in a controlled manner Klan, Zabadal, Heger (2000).

Polymorphism in Pharmaceuticals

Research on mefenamic acid, which shares a structural feature (dimethylphenyl) with the compound , focuses on the polymorphism of this drug. This study elucidates the structural, morphological, and spectroscopic characterization of its polymorphs, offering insights into the physical chemistry of pharmaceutical compounds with similar structural motifs V. Cunha, C. Izumi, P. Petersen, A. Magalhães, M. Temperini, H. Petrilli, V. Constantino (2014).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which are structurally related to this compound, have been developed for luminescence sensing of benzaldehyde-based derivatives. This application demonstrates the potential use of related benzofuran compounds in the development of fluorescence sensors for chemical detection B. Shi, Yuanhao Zhong, Lili Guo, Gang Li (2015).

Anticonvulsant Activity

The discovery of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide as an effective anticonvulsant in several animal models signifies the potential therapeutic applications of similar benzofuran derivatives in neurology and pharmacology D. W. Robertson, J. Leander, R. Lawson, E. Beedle, C. Clark, B. Potts, C. J. Parli (1987).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-6-5-8-14(12(11)2)18-17(19)16-10-13-7-3-4-9-15(13)20-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQWIUCCNNYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B5511065.png)

![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)

![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]benzamide](/img/structure/B5511115.png)

![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)

![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)